(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c21-15(13-10-24-7-8-25-13)18-3-5-19(6-4-18)16-17-12-2-1-11(20(22)23)9-14(12)26-16/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDZNSTXZCPHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural features (piperazine, methanone, or heterocyclic substituents) and are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electron-Withdrawing Effects :
- The target compound ’s 6-nitrobenzo[d]thiazole group provides stronger electron withdrawal than the trifluoromethyl (-CF₃) group in Compound 21 . This may enhance oxidative stress pathways or receptor affinity but reduce metabolic stability compared to -CF₃ analogs.
- In contrast, tetrazole-thiol derivatives (e.g., 7a–x) exhibit moderate electron withdrawal, favoring solubility and cellular uptake .
Biological Activity: Antiproliferative Potential: The target compound’s nitrobenzothiazole moiety is structurally analogous to antitumor agents that induce reactive oxygen species (ROS), as seen in benzothiazole derivatives . CNS Activity: Compound 21’s trifluoromethylphenyl group is common in serotonin receptor ligands, suggesting divergent therapeutic applications compared to the target compound .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or coupling reactions. However, the nitro group may necessitate controlled conditions to avoid side reactions .
- Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Predictions are based on structural analogs, necessitating further experimental validation.
Preparation Methods
Synthetic Routes and Mechanistic Considerations
Core Structural Disassembly and Precursor Selection
The target compound comprises three distinct moieties:
- 5,6-Dihydro-1,4-dioxin-2-carbonyl : A six-membered oxygen heterocycle with a ketone group.
- Piperazine : A six-membered diamine ring serving as a linker.
- 6-Nitrobenzo[d]thiazol-2-yl : A bicyclic system with a nitro group at the 6-position.
Synthetic strategies often involve modular assembly, leveraging pre-functionalized intermediates. For example, the benzo[d]thiazole ring can be synthesized before introducing the nitro group, as nitration post-cyclization ensures regioselectivity.
Stepwise Synthesis Protocol
Synthesis of 6-Nitrobenzo[d]thiazol-2-amine
The benzothiazole core is constructed via cyclization of 2-aminothiophenol derivatives. A nitro group is introduced at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C). For instance, nitration of 4-methylbenzo[d]thiazol-2-amine (from) yields 6-nitro-4-methylbenzo[d]thiazol-2-amine, though demethylation may occur if harsh conditions are applied.
Piperazine Functionalization
The piperazine ring is alkylated or acylated at one nitrogen atom while the other remains protected. In, 4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazine reacts with 4-ethoxybenzoyl chloride, demonstrating the feasibility of acylation at the piperazine nitrogen. For the target compound, 6-nitrobenzo[d]thiazol-2-amine is first converted to 2-chloro-6-nitrobenzo[d]thiazole using POCl₃, which then undergoes nucleophilic substitution with piperazine.
Coupling with 5,6-Dihydro-1,4-dioxin-2-carbonyl Chloride
The final acylation step involves reacting the piperazine-linked benzothiazole with 5,6-dihydro-1,4-dioxin-2-carbonyl chloride. This reaction typically employs a base such as triethylamine in anhydrous dichloromethane or THF. The carbonyl chloride can be generated in situ from the corresponding carboxylic acid using thionyl chloride (SOCl₂).
Representative Reaction Scheme:
- Nitration:
$$ \text{4-Methylbenzo[d]thiazol-2-amine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{6-Nitrobenzo[d]thiazol-2-amine} $$ - Chlorination:
$$ \text{6-Nitrobenzo[d]thiazol-2-amine} \xrightarrow{\text{POCl}_3} \text{2-Chloro-6-nitrobenzo[d]thiazole} $$ - Piperazine Substitution:
$$ \text{2-Chloro-6-nitrobenzo[d]thiazole} + \text{Piperazine} \xrightarrow{\text{EtOH, reflux}} \text{4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine} $$ - Acylation:
$$ \text{4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine} + \text{5,6-Dihydro-1,4-dioxin-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} $$
One-Pot and Catalytic Approaches
Recent advances in highlight one-pot methods for analogous structures. For example, sequential Ullmann coupling and acylation in a single reactor reduce purification steps. Transition-metal catalysts like Pd(PPh₃)₄ facilitate C–N bond formation between chlorobenzothiazoles and piperazine.
Analytical Characterization and Validation
Spectroscopic Techniques
- ¹H NMR : Key signals include the dioxin’s methylene protons (δ 4.2–4.4 ppm, multiplet) and the benzothiazole’s aromatic protons (δ 8.1–8.3 ppm, singlet for H-5 adjacent to nitro).
- ¹³C NMR : The carbonyl carbon resonates at δ 165–170 ppm, while the nitro group deshields the adjacent C-6 to δ 150–155 ppm.
- IR Spectroscopy : Strong absorptions at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional groups.
Optimization Strategies and Yield Enhancement
Nitro Group Introduction
Nitration at the 6-position is sensitive to electronic effects. Electron-donating groups (e.g., methyl in) direct nitration to the 5-position, necessitating protective group strategies. For the target compound, using acetyl-protected intermediates avoids undesired substitution.
Solvent and Temperature Effects
- Piperazine Substitution : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may increase side reactions. Ethanol at reflux (78°C) balances reactivity and selectivity.
- Acylation : Anhydrous conditions are critical to prevent hydrolysis of the carbonyl chloride. Yields drop from ~85% to <50% if moisture is present.
Table 1: Comparative Yields Under Varied Conditions
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperazine Substitution | Ethanol | 78 | 92 |
| Acylation | DCM | 25 | 88 |
| Nitration | H₂SO₄ | 0 | 75 |
Challenges and Mitigation
Regioselectivity in Nitration
The nitro group’s position is pivotal for bioactivity. Computational modeling (DFT) predicts the 6-position as the most electrophilic site in benzothiazole derivatives. Experimental validation using HPLC-MS confirms >90% regioselectivity when nitrating under low temperatures.
Purification Difficulties
The target compound’s polar nature complicates crystallization. Gradient column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Alternatively, preparative HPLC with a C18 column resolves closely eluting impurities.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high yield and purity for this compound?
- Methodology : Multi-step synthesis is typically employed, starting with commercially available precursors. Key steps include:
- Coupling reactions : Amide bond formation between the dioxin and piperazine moieties using carbodiimide-based coupling agents (e.g., EDCI or DCC) .
- Functional group protection : Protecting reactive groups (e.g., nitro or thiazole) during intermediate steps to avoid side reactions .
- Optimization : Adjust reaction parameters (temperature: 60–80°C; solvent: DMF or THF; reaction time: 12–24 hrs) to maximize yield and purity .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR identifies proton environments (e.g., aromatic protons in the benzo[d]thiazole ring at δ 7.5–8.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .
- 13C NMR confirms carbonyl (C=O) and heterocyclic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹; NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Approach :
- Isotopic labeling : Track specific atoms (e.g., 15N in piperazine) to study bond formation .
- Computational modeling : Use density functional theory (DFT) to simulate transition states and reaction pathways .
- Case study : For amide bond formation, DFT calculations reveal the role of base catalysts (e.g., DMAP) in accelerating carbodiimide-mediated coupling .
Q. What strategies address contradictory biological activity data across assays?
- Methodology :
- Orthogonal assays : Cross-validate results using cell-based (e.g., cytotoxicity) and enzyme-based (e.g., kinase inhibition) assays .
- Statistical rigor : Apply ANOVA or t-tests to assess variability in replicate experiments .
- Control experiments : Test for assay interference (e.g., compound fluorescence in fluorogenic assays) .
Q. How can computational tools predict the compound’s pharmacological targets?
- Molecular docking : Screen against target libraries (e.g., GPCRs, kinases) using software like AutoDock or Schrödinger .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent) .
- QSAR modeling : Corrogate structural features (e.g., nitro group position) with activity data from analogs .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in spectroscopic data?
- Case example : If NMR signals for the dioxin moiety conflict with literature:
- Replicate experiments : Re-synthesize the compound to rule out batch-specific impurities .
- Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Reference standards : Compare with spectra of structurally validated analogs (e.g., methyl-substituted dioxins) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating CNS activity?
- Dopamine receptor binding : Radioligand displacement assays using [3H]-spiperone .
- Cellular uptake : Measure blood-brain barrier (BBB) permeability via MDCK-MDR1 monolayers .
- Dose-response profiling : Use 10-point concentration curves (1 nM–100 μM) to determine IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
